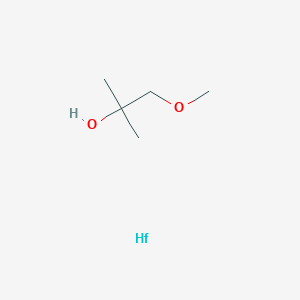
1-Methoxy-2-methylpropan-2-ol hafnium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methoxy-2-methylpropan-2-ol hafnium is a chemical compound that combines the properties of an organic solvent with the unique characteristics of hafnium
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Methoxy-2-methylpropan-2-ol can be synthesized through the reaction of propylene oxide with methanol in the presence of a catalyst. The reaction typically occurs under mild conditions, with a high conversion rate and selectivity .
Industrial Production Methods
Industrial production of 1-Methoxy-2-methylpropan-2-ol involves the use of task-specific anion-functionalized poly(ionic liquid) catalysts. These catalysts enable efficient conversion and high yield of the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
1-Methoxy-2-methylpropan-2-ol undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of the alcohol group to a carbonyl group.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like halogens and acids can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary alcohols.
Substitution: Formation of ethers or esters.
Wissenschaftliche Forschungsanwendungen
1-Methoxy-2-methylpropan-2-ol hafnium has several applications in scientific research:
Chemistry: Used as a solvent and reagent in various organic synthesis reactions.
Biology: Employed in the preparation of biological samples and as a solvent for biological assays.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of coatings, inks, and cleaning agents
Wirkmechanismus
The mechanism of action of 1-Methoxy-2-methylpropan-2-ol involves its interaction with molecular targets through hydrogen bonding and nucleophilic substitution. The compound’s unique structure allows it to participate in various chemical reactions, facilitating the formation of desired products .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Propylene glycol methyl ether: Similar in structure and used as a solvent in various applications.
Di(propylene glycol) methyl ether: Another glycol ether with similar properties and uses.
Uniqueness
1-Methoxy-2-methylpropan-2-ol hafnium stands out due to its combination with hafnium, which imparts unique properties such as enhanced stability and reactivity. This makes it particularly valuable in specialized applications where these characteristics are required.
Eigenschaften
Molekularformel |
C5H12HfO2 |
|---|---|
Molekulargewicht |
282.63 g/mol |
IUPAC-Name |
hafnium;1-methoxy-2-methylpropan-2-ol |
InChI |
InChI=1S/C5H12O2.Hf/c1-5(2,6)4-7-3;/h6H,4H2,1-3H3; |
InChI-Schlüssel |
UMOPHIZEKUZHFZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(COC)O.[Hf] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



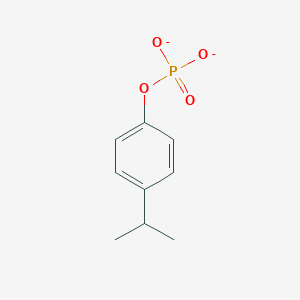
![1-[4-(N-hydroxy-C-methylcarbonimidoyl)phenyl]-3-phenylurea](/img/structure/B11725591.png)
![N'-[(1Z)-1-amino-2-(1H-1,2,4-triazol-1-yl)ethylidene]-3,3-dimethoxypropanehydrazide](/img/structure/B11725598.png)
![2,5-dichloro-N'-[(pyridin-3-yl)methylidene]benzohydrazide](/img/structure/B11725601.png)
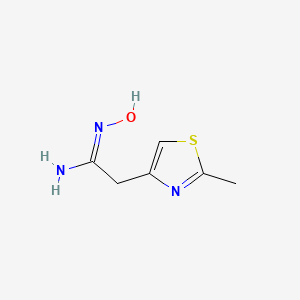

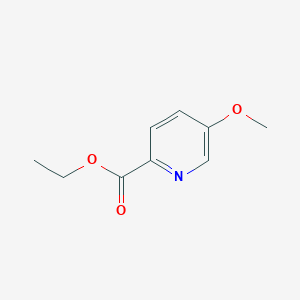
![1-[(1-Chloro-3,4-dihydronaphthalen-2-YL)methylidene]-2-(4-methylphenyl)hydrazine](/img/structure/B11725635.png)
![N'-[(4-hydroxy-3-methoxy-5-methylphenyl)methylidene]pyridine-4-carbohydrazide](/img/structure/B11725637.png)

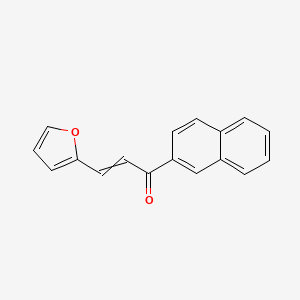

![Methyl 4-[3-(pyrrolidin-1-YL)but-2-enamido]benzoate](/img/structure/B11725659.png)
